1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Overview
Description
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C9H11ClS. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethyl group, and a methylsulfanyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 2-ethyl-4-(methylsulfanyl)benzene. This reaction typically requires a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the methylsulfanyl group to a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-ethyl-4-(methylsulfanyl)phenol if hydroxide is the nucleophile.
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Thiol derivatives or dechlorinated products.
Scientific Research Applications
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of biological molecules or as a probe to study enzyme activity.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethyl-4-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-ethylbenzene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-(methylsulfanyl)benzene: Lacks the ethyl group, which may affect its physical properties and reactivity.
2-Ethyl-4-(methylsulfanyl)benzene: Lacks the chlorine atom, making it less versatile in substitution reactions.
The presence of both the chlorine atom and the methylsulfanyl group in this compound makes it unique and valuable for specific chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-2-ethyl-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRISOCOKVICEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.